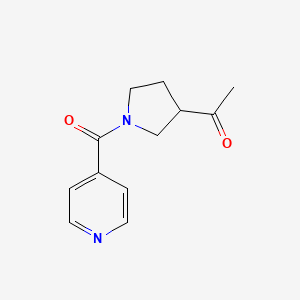
1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone
カタログ番号:
B2928669
CAS番号:
2034296-66-5
分子量:
218.256
InChIキー:
MIVGLPUBEWPENN-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Usually, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include starting materials, reagents, reaction conditions, and yield .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and mechanisms .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Green Synthesis Methods
- A study by Fahmi et al. (2013) discussed the development of green microwave processes in the manufacture of biologically potent Schiff bases and their Cr(III) complexes, utilizing isonicotinoyl hydrazone derivatives, similar in structure to 1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone. These compounds were synthesized using thermal and microwave-assisted methods and screened for antimicrobial and antifertility activities.
Corrosion Inhibition
- Research by Tan et al. (2019) explored the use of food flavorants as green environmental corrosion inhibitors, specifically studying compounds like 1-(1,3-Thiazol-2-yl)ethanone. The effectiveness of these compounds as mixed-type corrosion inhibitors was assessed through various experimental and theoretical methods.
Fungicidal Activity
- A study by Liu et al. (2012) on 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties showed that these compounds exhibited moderate inhibitory activity against Gibberella zeae. This indicates potential fungicidal applications for similarly structured compounds like this compound.
Cytotoxic Studies and Docking Studies
- Research conducted by Govindhan et al. (2017) focused on the synthesis and characterization of a compound structurally related to this compound. This study included cytotoxic evaluations and molecular docking studies, suggesting potential applications in pharmacokinetics and biological applications.
Corrosion Inhibition in Hydrochloric Acid
- A study by Jawad et al. (2020) investigated the use of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in a hydrochloric acid environment. This research highlighted the potential of similar compounds for corrosion inhibition applications.
Study of Humic Substances in Soils and Organic Wastes
- The work of Ciavatta and Govi (1993) reviewed the use of insoluble polyvinylpyrrolidone and isoelectric focusing in studying humic substances, a field relevant to compounds like this compound.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(15)11-4-7-14(8-11)12(16)10-2-5-13-6-3-10/h2-3,5-6,11H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGLPUBEWPENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)...
Cat. No.: B2928586
CAS No.: 941898-89-1
1-(2-Chlorophenyl)-3-((1-hydroxy-6-methoxy-1,2,3,4-tetr...
Cat. No.: B2928587
CAS No.: 2034443-51-9
(S)-tert-Butyl (4-methyl-1-oxopentan-3-yl)carbamate
Cat. No.: B2928591
CAS No.: 280758-01-2
3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quina...
Cat. No.: B2928592
CAS No.: 1630763-83-5


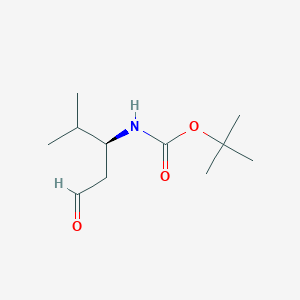
![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2928596.png)
![3-butyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928597.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
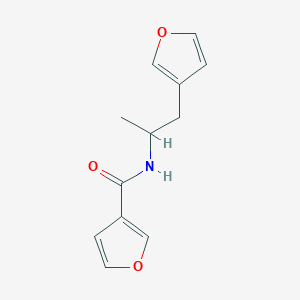
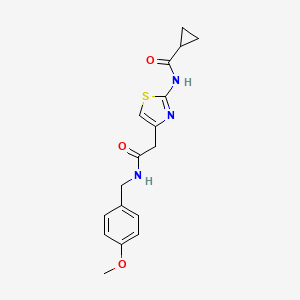
![1,9-Dioxaspiro[5.5]undecan-5-amine](/img/structure/B2928602.png)
![2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2928604.png)
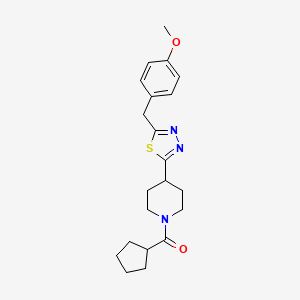
![3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B2928607.png)
